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For Researchers, Scientists, and Drug Development Professionals

Introduction
JNJ-26489112 is a novel anticonvulsant agent developed by Johnson & Johnson as a potential

treatment for epilepsy. Designed as a successor to topiramate, JNJ-26489112 was engineered

to exhibit a more favorable side-effect profile, notably by minimizing activity against carbonic

anhydrase.[1] This document provides a comprehensive technical guide on the discovery,

synthesis, and pharmacological properties of JNJ-26489112, intended for professionals in the

fields of neuroscience, medicinal chemistry, and drug development.

Discovery and Rationale
The development of JNJ-26489112 was part of a broader effort to identify novel, broad-

spectrum anticonvulsants with improved tolerability. The core chemical scaffold is a sulfamide

derivative, a class of compounds explored for their potential as "neurostabilizers" for various

neurological disorders beyond epilepsy, including migraine, bipolar disorder, and neuropathic

pain.

The discovery process involved the synthesis and screening of a series of sulfamide

derivatives. JNJ-26489112, identified as compound 4 in the primary publication, emerged as a

promising candidate due to its potent anticonvulsant activity in preclinical rodent models of

audiogenic, electrically induced, and chemically induced seizures.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 11 Tech Support

https://www.benchchem.com/product/b1673008?utm_src=pdf-interest
https://www.benchchem.com/product/b1673008?utm_src=pdf-body
https://www.benchchem.com/product/b1673008?utm_src=pdf-body
https://en.wikipedia.org/wiki/JNJ-26489112
https://www.benchchem.com/product/b1673008?utm_src=pdf-body
https://www.benchchem.com/product/b1673008?utm_src=pdf-body
https://www.benchchem.com/product/b1673008?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1673008?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Synthesis
The synthesis of JNJ-26489112, chemically named (S)-N-[(6-Chloro-2,3-dihydrobenzo[2]

[3]dioxin-2-yl)methyl]sulfamide, is detailed in the patent literature. A novel crystalline form and

the process for its preparation are also described.

Experimental Protocol: Synthesis of (S)-N-[(6-Chloro-
2,3-dihydrobenzo[2][3]dioxin-2-yl)methyl]sulfamide
A detailed, step-by-step synthesis protocol would be derived from the cited patent

(EA018567B1) if the full text were available. The following is a generalized representation

based on common organic synthesis techniques for similar compounds.

Step 1: Synthesis of the intermediate (S)-(6-chloro-2,3-dihydrobenzo[b][2][3]dioxin-2-

yl)methanamine

A detailed protocol for the synthesis of this key intermediate is not publicly available. However,

analogous syntheses often involve the reaction of a protected aminomethyl group with the

appropriate chlorinated benzodioxane precursor, followed by deprotection.

Step 2: Sulfamoylation of the amine intermediate

The amine intermediate is reacted with a sulfamoylating agent, such as sulfamoyl chloride, in

an appropriate solvent and under controlled temperature conditions to yield the final product,

JNJ-26489112.

Purification: The crude product is purified using standard techniques such as column

chromatography or recrystallization to yield the desired compound with high purity.

Pharmacological Profile
JNJ-26489112 exhibits a multi-modal mechanism of action, contributing to its broad-spectrum

anticonvulsant activity. Its primary targets are voltage-gated ion channels.

Mechanism of Action
The anticonvulsant effects of JNJ-26489112 are attributed to its activity as an inhibitor of

voltage-gated sodium (Na+) and N-type calcium (Ca2+) channels, and as an opener of
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potassium (K+) channels. This combination of actions leads to a reduction in neuronal

hyperexcitability.

Signaling Pathway
The following diagram illustrates the proposed signaling pathway for JNJ-26489112's

anticonvulsant activity.
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Proposed mechanism of action for JNJ-26489112.
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Preclinical Efficacy
JNJ-26489112 demonstrated significant anticonvulsant effects in various rodent models. The

following table summarizes key efficacy data.

Assay Animal Model Endpoint ED50

Audiogenic Seizures Mouse
Protection from

seizures
-

Maximal Electroshock

(MES)
Mouse/Rat

Abolition of tonic

hindlimb extension
-

Pentylenetetrazol

(PTZ)
Mouse

Inhibition of clonic

seizures
-

Note: Specific ED50 values from primary literature are required for a complete table.

Experimental Protocols: In Vivo Anticonvulsant Models
Maximal Electroshock (MES) Seizure Test

Animals: Male albino mice (e.g., CF-1 strain) or rats (e.g., Sprague-Dawley strain).

Apparatus: An electroconvulsive shock apparatus with corneal electrodes.

Procedure:

Administer JNJ-26489112 or vehicle control intraperitoneally (i.p.) or orally (p.o.).

At the time of predicted peak effect, apply a drop of saline to the animal's corneas.

Deliver a suprathreshold electrical stimulus (e.g., 50 mA for mice, 150 mA for rats, at 60

Hz for 0.2 seconds) via the corneal electrodes.

Observe the animal for the presence or absence of a tonic hindlimb extension seizure.

Abolition of the tonic hindlimb extension is considered protection.
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Data Analysis: Calculate the ED50 (the dose that protects 50% of the animals) using a

suitable statistical method (e.g., probit analysis).

Pentylenetetrazol (PTZ) Induced Seizure Test

Animals: Male albino mice.

Reagent: Pentylenetetrazol (PTZ) solution in saline.

Procedure:

Administer JNJ-26489112 or vehicle control (i.p. or p.o.).

After a predetermined pretreatment time, administer a convulsive dose of PTZ (e.g., 85

mg/kg, s.c.).

Observe the animals for a set period (e.g., 30 minutes) for the occurrence of clonic

seizures (characterized by clonus of the forelimbs and/or hindlimbs lasting for at least 5

seconds).

Record the latency to the first seizure and the presence or absence of seizures.

Data Analysis: Determine the ED50 for protection against PTZ-induced seizures.

Audiogenic Seizure Model

Animals: A susceptible mouse strain (e.g., DBA/2 mice).

Apparatus: A sound-proof chamber equipped with a high-frequency sound source (e.g., a

bell or a speaker emitting a high-intensity sound).

Procedure:

Administer JNJ-26489112 or vehicle control.

At the time of expected peak effect, place the mouse in the chamber and expose it to the

sound stimulus for a defined duration (e.g., 60 seconds).
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Observe the seizure response, which typically includes a wild running phase, followed by

clonic and then tonic seizures.

Score the severity of the seizure based on a predefined scale.

Data Analysis: Calculate the dose that prevents the tonic seizure component in 50% of the

animals (ED50).

In Vitro Pharmacology
The effects of JNJ-26489112 on specific ion channels were characterized using

electrophysiological and fluorescence-based assays.

Target Assay Type Metric Value

N-type Calcium

Channels

Fluorescence-based

Ca2+ influx
IC50 34 µM

Carbonic Anhydrase I Enzyme inhibition IC50 18 µM

Carbonic Anhydrase II Enzyme inhibition IC50 35 µM

Experimental Protocols: In Vitro Assays
Voltage-Gated Sodium Channel Electrophysiology

Cell Line: A cell line stably expressing the desired human voltage-gated sodium channel

subtype (e.g., HEK-293 cells).

Technique: Whole-cell patch-clamp electrophysiology.

Procedure:

Culture the cells to an appropriate confluency.

Establish a whole-cell recording configuration.

Apply a voltage protocol to elicit sodium currents (e.g., a step depolarization from a

holding potential of -100 mV to 0 mV).
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Perfuse the cells with varying concentrations of JNJ-26489112.

Measure the peak inward sodium current in the presence and absence of the compound.

Data Analysis: Construct a concentration-response curve and calculate the IC50 value.

N-type Calcium Channel Fluorescence Assay

Cell Line: A cell line endogenously or heterologously expressing N-type calcium channels

(e.g., IMR-32 human neuroblastoma cells).

Reagents: A calcium-sensitive fluorescent dye (e.g., Fluo-4 AM), and a depolarizing agent

(e.g., KCl).

Procedure:

Load the cells with the fluorescent dye.

Pre-incubate the cells with various concentrations of JNJ-26489112.

Stimulate the cells with the depolarizing agent to open the voltage-gated calcium

channels.

Measure the change in fluorescence intensity using a fluorescence plate reader.

Data Analysis: Determine the IC50 for the inhibition of the calcium influx.

Pharmacokinetics
The pharmacokinetic properties of JNJ-26489112 have been evaluated in preclinical species

and in humans.

Preclinical Pharmacokinetics
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Species Dose Route
Cmax

(ng/mL)
Tmax (h) t1/2 (h)

AUC

(ng·h/mL

)

Bioavail

ability

(%)

Rat 10 mg/kg p.o. 9090 0.88 8.2 53200 95

Dog 10 mg/kg p.o. 11500 0.92 20 212000 83

Clinical Pharmacokinetics
In a study involving patients with photosensitive epilepsy, single oral doses of JNJ-26489112
were administered.[4]

Dose Approx. Mean Cmax (µg/mL) Median Tmax (h)

1000 mg 16 3.73 - 5.04

2000 mg 28 3.73 - 5.04

3000 mg 42 3.73 - 5.04

Plasma exposure of JNJ-26489112 increased in a dose-proportional manner.[4]

Clinical Development and Status
JNJ-26489112 progressed to Phase 2 clinical trials for the treatment of photosensitive epilepsy.

[5] A study in patients with photosensitive epilepsy demonstrated a dose-dependent reduction

in the photoparoxysmal-EEG response, a marker of antiepileptic activity.[4] The compound was

generally well-tolerated, with the most common adverse events being mild headache,

dizziness, and nausea.[4]

Development of JNJ-26489112 was also explored for major depressive disorder; however, this

clinical trial was terminated.[1] The global development of JNJ-26489112 has since been

discontinued.

Conclusion
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JNJ-26489112 is a well-characterized anticonvulsant compound with a multi-modal mechanism

of action targeting key voltage-gated ion channels. Its discovery and preclinical development

demonstrated a promising profile for the treatment of epilepsy. While its clinical development

has been discontinued, the data and methodologies associated with JNJ-26489112 provide

valuable insights for the ongoing research and development of novel antiepileptic drugs. The

detailed experimental protocols and quantitative data presented in this guide serve as a

resource for scientists and researchers in the field.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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